molecular formula C26H23N3O B2898765 3-(4-ethoxyphenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901030-78-2

3-(4-ethoxyphenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2898765
CAS RN: 901030-78-2
M. Wt: 393.49
InChI Key: VACPWIAKKJVZJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(4-ethoxyphenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic compound. It belongs to the quinoline family, which is a class of heterocyclic compounds . Quinolines have been found to have versatile applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest due to their biological and pharmaceutical activities . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Chemical Reactions Analysis

Quinoline and its derivatives have been reported to undergo a wide range of chemical reactions . For instance, the Pfitzinger quinoline synthesis involves the reaction of isatin with α-methylene carbonyl compounds in the presence of a base in ethanol .

Future Directions

Quinoline and its derivatives continue to be a subject of interest due to their versatile applications in the fields of industrial and synthetic organic chemistry . Future research may focus on the synthesis of new quinoline derivatives, their potential biological and pharmaceutical activities, and their environmental impacts .

Mechanism of Action

Target of Action

The primary target of 3-(4-ethoxyphenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline is the SLC15A4 protein . This protein is a part of the innate immune system and plays a crucial role in pathogen-recognition pathways . Dysregulation of these pathways is associated with multiple autoimmune disorders .

Mode of Action

The compound interacts with its target, SLC15A4, by binding to a lysosomal outward-open conformation . This binding is incompatible with the binding of another protein, TASL, on the cytoplasmic side . As a result, TASL undergoes degradation . This mechanism of action exploits a conformational switch and converts a target-binding event into proteostatic regulation of the effector protein TASL .

Biochemical Pathways

The compound affects the TLR7/8-IRF5 signaling pathway . By disrupting the SLC15A4-TASL adapter module, it inhibits the nucleic acid-sensing TLR7/8 pathway that activates IRF5 . This interruption prevents downstream proinflammatory responses .

Pharmacokinetics

Quinolone antibiotics, which share a similar structure, generally exhibit concentration-dependent bactericidal activity . The peak/MIC and AUC/MIC ratios are potential pharmacodynamic predictors of clinical and microbiological outcomes, as well as the development of bacterial resistance .

Result of Action

The result of the compound’s action is the prevention of downstream proinflammatory responses . By disrupting the SLC15A4-TASL adapter module, it interrupts the TLR7/8-IRF5 signaling pathway . This can potentially alleviate symptoms associated with autoimmune disorders .

properties

IUPAC Name

3-(4-ethoxyphenyl)-8-ethyl-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O/c1-3-18-10-15-24-22(16-18)26-23(17-27-24)25(19-11-13-21(14-12-19)30-4-2)28-29(26)20-8-6-5-7-9-20/h5-17H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACPWIAKKJVZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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